Cas no 1804404-27-0 (3-Chloro-2-fluoro-4-methylbenzyl chloride)

3-Chloro-2-fluoro-4-methylbenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-fluoro-4-methylbenzyl chloride
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- Inchi: 1S/C8H7Cl2F/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3
- InChI Key: TVIBXYWIFLHRSS-UHFFFAOYSA-N
- SMILES: ClC1C(=C(CCl)C=CC=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 129
- XLogP3: 3.4
- Topological Polar Surface Area: 0
3-Chloro-2-fluoro-4-methylbenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013333-500mg |
3-Chloro-2-fluoro-4-methylbenzyl chloride |
1804404-27-0 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A010013333-1g |
3-Chloro-2-fluoro-4-methylbenzyl chloride |
1804404-27-0 | 97% | 1g |
1,534.70 USD | 2021-07-05 | |
Alichem | A010013333-250mg |
3-Chloro-2-fluoro-4-methylbenzyl chloride |
1804404-27-0 | 97% | 250mg |
494.40 USD | 2021-07-05 |
3-Chloro-2-fluoro-4-methylbenzyl chloride Related Literature
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Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Additional information on 3-Chloro-2-fluoro-4-methylbenzyl chloride
Introduction to 3-Chloro-2-fluoro-4-methylbenzyl chloride (CAS No. 1804404-27-0)
3-Chloro-2-fluoro-4-methylbenzyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1804404-27-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic chlorides, characterized by the presence of a chlorine atom and a fluorine atom substituent on a benzene ring, which is further substituted with a methyl group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 3-Chloro-2-fluoro-4-methylbenzyl chloride consists of a benzene core with substituents at the 3rd, 2nd, and 4th positions. The chlorine atom at the 3rd position and the fluorine atom at the 2nd position introduce electron-withdrawing effects, which can influence the reactivity and electronic properties of the molecule. The methyl group at the 4th position provides steric hindrance and can affect the orientation of functional groups during subsequent chemical reactions. This combination of substituents makes 3-Chloro-2-fluoro-4-methylbenzyl chloride a versatile building block for constructing more complex molecules.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that target specific biological pathways. 3-Chloro-2-fluoro-4-methylbenzyl chloride has been explored as an intermediate in the synthesis of various drug candidates. Its reactive chloro and fluoro substituents allow for further functionalization through nucleophilic substitution reactions, enabling the introduction of additional pharmacophores. This flexibility has made it a valuable tool in medicinal chemistry.
One area where 3-Chloro-2-fluoro-4-methylbenzyl chloride has shown promise is in the development of anticancer agents. Researchers have utilized this compound to synthesize benzylamine derivatives, which have demonstrated inhibitory effects on certain kinases involved in cancer cell proliferation. The fluorine atom, in particular, has been shown to enhance binding affinity and metabolic stability, making these derivatives more effective in vivo. Studies have indicated that compounds derived from 3-Chloro-2-fluoro-4-methylbenzyl chloride can selectively target tumor cells while minimizing toxicity to healthy tissues.
Another significant application of 3-Chloro-2-fluoro-4-methylbenzyl chloride is in the synthesis of agrochemicals. Fluorinated aromatic compounds are known for their enhanced pesticidal and herbicidal properties. By incorporating 3-Chloro-2-fluoro-4-methylbenzyl chloride into molecular frameworks, researchers have developed novel compounds that exhibit potent activity against a wide range of pests. These derivatives not only offer improved efficacy but also demonstrate greater environmental compatibility compared to traditional agrochemicals.
The chemical reactivity of 3-Chloro-2-fluoro-4-methylbenzyl chloride also makes it useful in material science applications. For instance, it has been employed in the synthesis of polymers and coatings that exhibit unique electronic properties. The presence of fluorine atoms can confer low surface energy and hydrophobicity, making these materials suitable for applications such as anti-fouling coatings or low-friction surfaces.
In conclusion, 3-Chloro-2-fluoro-4-methylbenzyl chloride (CAS No. 1804404-27-0) is a multifunctional organic compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it an indispensable intermediate in synthetic chemistry. As research continues to uncover new applications for this compound, its importance in advancing scientific and industrial innovation is likely to grow.
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